3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol
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Description
3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.199428076 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis Applications
Research on pyrrolidine derivatives showcases their importance in catalysis and asymmetric synthesis. For example, derivatives of 3-phosphanylpyrrolidine have been utilized in asymmetric Grignard cross-coupling reactions, demonstrating their role in enantioselective catalysis (Nagel & Nedden, 1997). This suggests that structurally similar compounds, including the target molecule, could potentially serve as ligands or catalysts in stereoselective synthesis processes.
Material Science and Electrochemical Applications
Compounds with pyrrolidine and indole frameworks have found applications in material science, particularly in the development of conductive polymers and electrochromic devices. A study synthesized a soluble conducting polymer from isomers including pyrrolidine and nitrophenyl-pyrrole, which demonstrated potential for use in electrochromic devices (Variş et al., 2006). This highlights the versatility of such compounds in electronic applications, suggesting the target molecule may also have similar utility.
Medicinal Chemistry and Drug Design
The structural elements of indole and pyrrolidine are prominent in medicinal chemistry, where they are often explored for their potential therapeutic effects. For instance, azafluorene derivatives with indole units have been investigated as inhibitors of SARS CoV-2 RdRp, showing the importance of these motifs in antiviral research (Venkateshan et al., 2020). Therefore, compounds like "3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol" might be of interest in the development of new therapeutic agents.
Chemical Synthesis and Characterization
The synthesis and characterization of complex heterocycles, including those containing pyrrolidine and indole units, are crucial for advancing organic chemistry and drug discovery. Studies have detailed methodologies for constructing spiro-heterocycles and indole alkaloids, indicating the broad synthetic utility of these frameworks (Cravotto et al., 2001). These insights suggest that "this compound" could be a valuable scaffold for developing novel chemical entities with diverse biological activities.
Properties
IUPAC Name |
[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14-11-16(3)20-18(12-14)17(4)21(24-20)22(26)25-10-9-23(27,13-25)19-8-6-5-7-15(19)2/h5-8,11-12,24,27H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANZQHPZGRVLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=C(C4=CC(=CC(=C4N3)C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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